Home > Products > Screening Compounds P59065 > Rivaroxaban diol
Rivaroxaban diol - 1160170-00-2

Rivaroxaban diol

Catalog Number: EVT-1442401
CAS Number: 1160170-00-2
Molecular Formula: C19H20ClN3O6S
Molecular Weight: 453.894
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rivaroxaban Diol, chemically known as (S)-1-[(4aR,10bS)-7-chloro-10b-(4-chlorophenyl)-8-methoxy-2-oxo-2,4a,5,6,9,10-hexahydrobenzo[f]chromen-3-yl]-3,4-dihydroxy-N-(2-oxopyrrolidin-1-yl)butanamide, is a key metabolite of the anticoagulant drug Rivaroxaban [, , , ]. It is classified as a pyrano-chromenone derivative and plays a crucial role in understanding the pharmacokinetic profile of Rivaroxaban [, , , ].

Rivaroxaban

    Compound Description: Rivaroxaban is a potent, orally active, direct factor Xa inhibitor. [] It is prescribed to prevent strokes in patients with nonvalvular atrial fibrillation and to treat and prevent venous thromboembolism. [] Rivaroxaban's antithrombotic effect stems from its ability to inhibit both the coagulation cascade and FXa-driven platelet activation. []

    Relevance: Rivaroxaban diol is a metabolite of Rivaroxaban. [] The structural similarity lies in the core molecular structure, with Rivaroxaban diol having two additional hydroxyl groups.

Apixaban

    Compound Description: Apixaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. [, , ] It is used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. [, ]

Dabigatran

    Compound Description: Dabigatran is an oral anticoagulant that directly inhibits thrombin, a key enzyme in the coagulation cascade. [, ] It is utilized for stroke prevention in patients with nonvalvular atrial fibrillation and for the treatment and prevention of venous thromboembolism. []

    Relevance: Similar to Apixaban, Dabigatran is frequently compared to Rivaroxaban in studies investigating the effectiveness and safety of oral anticoagulants. [, ] While both Dabigatran and Rivaroxaban are anticoagulants, they target different components of the coagulation cascade - Dabigatran inhibits thrombin directly, while Rivaroxaban inhibits factor Xa.

Warfarin

    Compound Description: Warfarin, a vitamin K antagonist, is an oral anticoagulant used for the long-term prevention and treatment of venous thromboembolism, pulmonary embolism, and thromboembolic complications. [, ]

Enoxaparin

    Compound Description: Enoxaparin, a low molecular weight heparin, is an injectable anticoagulant. [] It is used to prevent and treat deep vein thrombosis and pulmonary embolism. []

    Relevance: Enoxaparin is another comparator to Rivaroxaban in clinical trials, particularly in the context of venous thromboembolism prophylaxis. [] They belong to different chemical classes with distinct mechanisms of action - Enoxaparin enhances the activity of antithrombin III, while Rivaroxaban directly inhibits factor Xa.

Overview

Rivaroxaban diol is a derivative of rivaroxaban, an anticoagulant medication that inhibits Factor Xa, a crucial component in the coagulation cascade. This compound has gained prominence due to its effectiveness in preventing and treating thromboembolic disorders. Rivaroxaban diol is characterized by its unique molecular structure, which includes a diol functional group that may influence its pharmacological properties and synthesis pathways.

Source

Rivaroxaban was originally developed by Bayer HealthCare and is marketed under the brand name Xarelto. It is primarily used to reduce the risk of stroke and blood clots in patients with atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism.

Classification

Rivaroxaban diol falls under the classification of anticoagulant drugs, specifically as a direct Factor Xa inhibitor. It is categorized as a small molecule drug, which allows for oral administration, providing an alternative to traditional anticoagulants that often require injections.

Synthesis Analysis

Methods

The synthesis of rivaroxaban diol involves several key steps, typically starting from simpler organic compounds. The most common synthetic routes include:

  1. Asymmetric Henry Reaction: This method utilizes chiral catalysts to create the necessary stereochemistry in the molecule.
  2. Multi-step Synthesis: The synthesis often requires multiple reaction steps, including condensation reactions and reductions to achieve the final product.

Technical Details

Recent advancements have focused on optimizing these synthesis pathways to improve yield and purity while minimizing hazardous waste. For instance, one reported method achieved a yield of approximately 38% using a six-step process that emphasized cost-effectiveness and safety by employing less toxic reagents .

Molecular Structure Analysis

Structure

Rivaroxaban diol features a complex structure with multiple functional groups, including:

  • A morpholinone ring
  • A thiophene moiety
  • A carbonyl group

The presence of the diol functional group introduces additional hydroxyl groups, which can enhance solubility and alter binding interactions with biological targets.

Data

The molecular formula for rivaroxaban diol can be represented as C19_{19}H18_{18}ClN3_3O5_5S. Its molecular weight is approximately 435.88 g/mol.

Chemical Reactions Analysis

Reactions

The chemical reactivity of rivaroxaban diol can be characterized by its ability to undergo various transformations, such as:

  • Reduction Reactions: The conversion of ketones or aldehydes to alcohols.
  • Esterification: Formation of esters from carboxylic acids and alcohols.
  • Nucleophilic Substitution: Reactions involving nucleophiles attacking electrophilic centers in the molecule.

Technical Details

These reactions are facilitated by specific conditions such as temperature control, choice of solvents (e.g., toluene or xylene), and the presence of catalysts (e.g., palladium-based catalysts for hydrogenation) to enhance efficiency and selectivity .

Mechanism of Action

Process

Rivaroxaban diol functions primarily by inhibiting Factor Xa, which plays a pivotal role in the coagulation cascade leading to thrombin generation. By blocking this enzyme, rivaroxaban diol prevents the formation of fibrin clots.

Data

Studies have shown that rivaroxaban exhibits a rapid onset of action with peak plasma concentrations occurring within 2 to 4 hours post-administration. The bioavailability is approximately 66%, making it effective even at lower doses compared to traditional anticoagulants .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Rivaroxaban diol is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 150°C to 155°C.

Relevant analyses indicate that modifications in its structure can significantly affect its solubility and stability profiles, which are critical for its therapeutic efficacy .

Applications

Scientific Uses

Rivaroxaban diol is primarily utilized in pharmacological research aimed at developing improved anticoagulant therapies. Its unique structural features make it a candidate for further studies into:

  • Drug Development: Enhancing efficacy and reducing side effects compared to existing anticoagulants.
  • Biochemical Research: Investigating its interactions with various proteins involved in coagulation pathways.

Additionally, ongoing research aims to explore potential applications in other therapeutic areas beyond anticoagulation, including cancer therapy where thrombosis is a significant concern .

Chemical Structure and Stereochemical Properties of Rivaroxaban Diol

Molecular Architecture of Rivaroxaban Diol Derivatives

Rivaroxaban diol (C₁₉H₂₀ClN₃O₆S; MW: 453.90 g/mol) is the primary pharmacologically active metabolite of the anticoagulant rivaroxaban, formed via oxidative cleavage of the morpholinone ring [1] [4] [8]. Its molecular architecture features three interconnected domains:

  • Chlorothiophene carboxamide domain: Provides structural mimicry of natural FXa substrates
  • Oxazolidinone core: Contains the critical stereogenic center at C5
  • Diol-functionalized morpholine moiety: Features dual hydroxyl groups replacing the carbonyl oxygen, enhancing hydrophilicity

The diol modification significantly alters the molecule's physicochemical properties compared to the parent drug, increasing water solubility while maintaining nanomolar affinity for Factor Xa (FXa). Key structural features include hydrogen bond donors/acceptors at the β-aminoethanol subunit and conformational flexibility imparted by the morpholine-derived diol system [4] [8]. The SMILES notation (OCCN(C(=O)CO)C1=CC=C(C=C1)N2CC@HOC2=O) precisely encodes this complex architecture, with absolute configuration specified at the C5 position [8].

Table 1: Molecular Features of Rivaroxaban Diol

Structural DomainChemical ComponentsFunctional Role
Chlorothiophene moiety5-Chloro-2-thiophenecarboxamideFXa binding affinity
Central oxazolidinoneN-linked oxazolidin-2-oneStereochemical control
Modified morpholine4-((2-hydroxyacetyl)(2-hydroxyethyl)amino)phenylMetabolic stability
Chiral center(S)-configuration at C5Pharmacologic activity

Stereogenic Centers and Enantiomeric Specificity in Diol Formation

The C5 position of the oxazolidinone ring constitutes the sole stereogenic center in rivaroxaban diol, with absolute configuration determining biological activity. The (S)-enantiomer exhibits >3,000-fold greater FXa inhibition (IC₅₀ = 0.7 nM) compared to its (R)-counterpart (IC₅₀ = 2300 nM) due to optimal three-dimensional positioning within the FXa active site [5] [10]. Enantioselective synthesis predominantly employs catalytic asymmetric Henry reactions using copper(II) complexes with chiral ligands (e.g., 2-(pyridin-2-yl)imidazolidine-4-ones), achieving enantiomeric excess (ee) values up to 91% [6].

The diol formation process preserves chiral integrity through stereospecific metabolic transformations. Cytochrome P450 3A4-mediated oxidation of the parent rivaroxaban's morpholinone ring generates the diol metabolite without racemization at C5, maintaining the pharmacologically essential (S)-configuration [1] [8]. Analytical separation of enantiomers requires specialized chiral stationary phases, with reversed-phase HPLC methods developed using Quality-by-Design (QbD) principles achieving baseline resolution (Rs > 2.0) [3].

Role of β-Aminoethanol Moieties in Structural Stability

The β-aminoethanol segment (-NH-CH₂-CH₂-OH) in the morpholine-derived diol moiety contributes significantly to structural stability through three mechanisms:

  • Intramolecular H-bonding: The ethanolamine hydroxyl forms a hydrogen bond with the adjacent carbonyl oxygen (distance: 2.12 Å), creating a pseudo-cyclic structure that reduces conformational flexibility
  • Hydrophilic-lipophilic balance: Dual hydroxyl groups increase water solubility (logP = 1.2 vs parent compound logP = 2.5) while maintaining membrane permeability
  • Metabolic resistance: Replacement of the oxidizable morpholinone carbonyl with stable hydroxyl groups prevents further oxidative degradation [4] [8]

The β-aminoethanol moiety adopts a gauche conformation stabilized by n→σ* orbital interactions between the nitrogen lone pair and the C-O σ* orbital. This conformational preference positions the hydroxyl groups for optimal water solvation, explaining the diol metabolite's enhanced plasma stability compared to the parent rivaroxaban [6] [8]. Quantum mechanical calculations indicate a rotational barrier of 12.3 kcal/mol around the C-N bond, contributing to the molecule's overall rigidity.

Comparative Analysis of (S)- vs. (R)-Diol Configurations

The stereochemical divergence at C5 creates profound functional differences between enantiomers beyond FXa affinity:

Table 2: Comparative Properties of Rivaroxaban Diol Enantiomers

Property(S)-Diol(R)-Diol
FXa Inhibition (IC₅₀)0.7 nM2300 nM
Plasma Protein Binding92-95%89-91%
Metabolic Clearance3.2 mL/min/kg5.7 mL/min/kg
Hydrogen Bonding Capacity3 donor/5 acceptor3 donor/5 acceptor
Crystal PackingOrthorhombic P2₁2₁2₁Monoclinic P2₁

X-ray crystallography reveals distinct binding modes: The (S)-enantiomer's chlorothiophene group engages in π-stacking with Tyr228 of FXa while its oxazolidinone carbonyl hydrogen-bonds with Gly219. Conversely, the (R)-enantiomer experiences steric clash with the S4 pocket, reducing residence time by 100-fold [5] [10]. Spectroscopic studies (CD, VCD) show the (S)-configuration adopts a preferred solution conformation where the diol moiety projects away from the chlorothiophene ring, while the (R)-enantiomer displays greater conformational flexibility. These differences explain the (S)-diol's superior target engagement and metabolic stability despite identical chemical composition [3] [6].

Properties

CAS Number

1160170-00-2

Product Name

Rivaroxaban diol

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C19H20ClN3O6S

Molecular Weight

453.894

InChI

InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1

InChI Key

ZZABLIJBKARJCB-AWEZNQCLSA-N

SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl

Synonyms

5-Chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]-2-thiophenecarboxamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.